molecular formula C8H6BrFO3 B1267826 (2-Bromo-4-fluoro-phenoxy)-acetic acid CAS No. 399-40-6

(2-Bromo-4-fluoro-phenoxy)-acetic acid

Cat. No.: B1267826
CAS No.: 399-40-6
M. Wt: 249.03 g/mol
InChI Key: WWVZWZDNCWFYIM-UHFFFAOYSA-N
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Description

(2-Bromo-4-fluoro-phenoxy)-acetic acid is a useful research compound. Its molecular formula is C8H6BrFO3 and its molecular weight is 249.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190612. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Crystal Structure Analysis : The synthesis of 2-(4-fluorophenoxy) acetic acid was achieved by refluxing 4-fluoro-phenol with ethyl chloroacetate. This compound crystallizes in the monoclinic crystal system and demonstrates interactions like C-H···O and C-H···Cg in its structure. The study also involved Hirshfeld surface analysis, 3D energy frameworks, and DFT studies to understand the molecular stability and reactivity (Prabhuswamy et al., 2021).

  • Inhibition of Aldose Reductase for Diabetic Complications : A study designed and synthesized a series of (2-arylcarbamoyl-phenoxy)-acetic acid inhibitors targeting aldose reductase, an enzyme implicated in diabetic complications. These inhibitors show promise due to their high binding affinity and specificity (Van Zandt et al., 2004).

  • Facile Synthesis of Novel Compounds : A facile synthesis method was developed for novel 3-fluoro-4-cyanophenol esters of substituted phenoxy acetic acids, starting from 3-fluoro-4-cyanophenol. These novel compounds were characterized using various analytical methods (Yuan Shi-tao, 2013).

  • Reactivity, Acidity, and Vibrational Spectra Analysis : A comparative DFT study on various halogen substituted phenylacetic acids, including fluoro, chloro, and bromo derivatives, was conducted. This study examined their reactivity, acidity, and vibrational spectra, contributing to a deeper understanding of these molecules (Srivastava et al., 2015).

  • Synthesis and Biological Screening : New aryloxyacetic acid analogs, including 2-(4-bromo-2-formyl-phenoxy)acetyl amino acid and peptide analogs, were synthesized and screened for biological activity. Some of these derivatives showed potent bioactivity against various bacteria and fungi (Dahiya et al., 2008).

  • Antibacterial and Antitubercular Activities : Research was conducted on the antibacterial and antitubercular activities of compounds derived from phenoxy or 4-bromophenoxy acetic acid. The study focused on their efficacy against pathogenic strains and Mycobacterium tuberculosis (Raja et al., 2010).

  • Synthesis of Quinoxalinone Derivatives : A novel synthesis approach for quinoxalinone derivatives was developed. These derivatives, with substituted C3-phenoxy side chains, were found to be potent aldose reductase inhibitors, important for diabetes treatment (Yang et al., 2012).

Properties

IUPAC Name

2-(2-bromo-4-fluorophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3/c9-6-3-5(10)1-2-7(6)13-4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVZWZDNCWFYIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30307276
Record name (2-Bromo-4-fluoro-phenoxy)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30307276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

399-40-6
Record name 2-(2-Bromo-4-fluorophenoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=399-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC190612
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190612
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Bromo-4-fluoro-phenoxy)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30307276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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